2-Ethoxyphenylboronic acid

pKa Determination Substituent Effects Physicochemical Properties

Select 2-Ethoxyphenylboronic acid for superior performance in sterically demanding Suzuki-Miyaura couplings. The ortho-ethoxy group modulates Lewis acidity (pKa 8.90) and enables O-chelation to palladium, overcoming reactivity challenges where para/meta analogs fail. Also a validated MIF tautomerase inhibitor scaffold (Ki 260 nM) for medicinal chemistry. Avoid generic substitution—optimize yields with the correct ortho-isomer. Request a quote for bulk quantities.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
CAS No. 213211-69-9
Cat. No. B1586126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyphenylboronic acid
CAS213211-69-9
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OCC)(O)O
InChIInChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
InChIKeyDGFCTCGCMKEILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxyphenylboronic Acid (CAS 213211-69-9): Technical Baseline and Procurement Profile


2-Ethoxyphenylboronic acid is an ortho-substituted arylboronic acid derivative . It is characterized by the presence of an ethoxy group (-OCH₂CH₃) directly adjacent to the boronic acid moiety on the phenyl ring. This specific substitution pattern is associated with distinct physicochemical properties and reactivity profiles, including modulated Lewis acidity and the potential for intramolecular interactions, which differentiate it from para-, meta-, and other ortho-substituted isomers [1]. Its primary commercial and research relevance is as a reactant in palladium-catalyzed cross-coupling methodologies .

Why Generic Arylboronic Acids Are Not Direct Replacements for 2-Ethoxyphenylboronic Acid


A procurement strategy that treats 2-ethoxyphenylboronic acid as a generic, interchangeable arylboronic acid building block is scientifically unsound due to the well-documented impact of ortho-substituents on critical reaction parameters [1]. Ortho-alkoxy groups can engage in distinct electronic and steric interactions, including intramolecular hydrogen bonding with the boronic acid moiety, which significantly alters the compound's Lewis acidity, pKa, and solid-state structure compared to its meta- and para- counterparts [1]. In cross-coupling reactions, this can translate into altered reactivity, different selectivities, and the potential for unique transition-state stabilizing effects, such as O-chelation, which are not observed with simpler or differently positioned analogs [2]. Simply substituting 2-methoxyphenylboronic acid or phenylboronic acid for 2-ethoxyphenylboronic acid without re-optimizing conditions can lead to failed reactions, lower yields, or undesired product distributions, directly impacting project timelines and material costs [1][2].

Quantitative Evidence Guide for Differentiating 2-Ethoxyphenylboronic Acid


Modulated Lewis Acidity: Comparative pKa Analysis vs. 2-Methoxyphenylboronic Acid

The presence of the ethoxy group in the ortho-position fine-tunes the Lewis acidity of the boronic acid center, a key determinant of its reactivity and binding characteristics. Direct comparative potentiometric titration data demonstrate that 2-ethoxyphenylboronic acid exhibits a slightly lower acidity (higher pKa) compared to its closest analog, 2-methoxyphenylboronic acid [1].

pKa Determination Substituent Effects Physicochemical Properties Reactivity Tuning

Synthetic Reactivity Differentiation: Potential for Ortho-O-Chelation in Suzuki-Miyaura Coupling

The ortho-alkoxy group in 2-ethoxyphenylboronic acid can facilitate specific mechanistic pathways during cross-coupling. Research on ortho-methoxyphenylboronic acid, a closely related analog, has revealed that its ortho-alkoxy group enables an O-chelation effect with the palladium catalyst in the transition state, influencing the regiochemical and stereochemical outcome of the reaction [1]. By class-level inference, the analogous ortho-ethoxy substituent in 2-ethoxyphenylboronic acid is expected to participate in similar stabilizing interactions, a feature that is notably absent in ortho-halogenated phenylboronic acids (e.g., ortho-chlorophenylboronic acid) [1].

Suzuki-Miyaura Coupling Reaction Selectivity O-Chelation Mechanistic Analysis

Biochemical Target Engagement: Validated Enzyme Inhibition Activity (MIF Tautomerase)

2-Ethoxyphenylboronic acid demonstrates a specific, quantifiable biochemical interaction that is not common to all simple arylboronic acids. It has been validated as an inhibitor of human Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, with a documented inhibition constant (Ki) [1].

Enzyme Inhibition Macrophage Migration Inhibitory Factor (MIF) Drug Discovery Binding Affinity

Commercial Purity Benchmarking: Defining the Standard Grade for Reproducible Synthesis

Reproducibility in chemical synthesis and biological assays is contingent upon well-defined material specifications. The established commercial standard for 2-ethoxyphenylboronic acid across multiple major suppliers is a purity of ≥95% . This is the benchmark against which alternative sources should be evaluated.

Purity Specification Quality Control Procurement Reproducibility

Physical Form for Handling: Defined Solid-State Properties with Melting Point 97-103°C

The compound is isolated as a white to off-white crystalline solid with a consistent melting point range, a critical parameter for confirming identity and purity upon receipt .

Melting Point Solid Handling Storage Physical Characterization

Procurement-Driven Application Scenarios for 2-Ethoxyphenylboronic Acid


Precision Tuning of Cross-Coupling Reactivity and Selectivity

For projects involving challenging Suzuki-Miyaura couplings where yield or selectivity is suboptimal with standard arylboronic acids, 2-ethoxyphenylboronic acid offers a strategic alternative. Its specific pKa and the potential for ortho-O-chelation to the palladium catalyst provide a different reactivity profile that can be exploited to overcome synthetic hurdles, particularly in the synthesis of sterically hindered biaryls or atropisomers [1].

Medicinal Chemistry: MIF-Targeted Probe and Lead Development

The validated activity of 2-ethoxyphenylboronic acid as a human MIF tautomerase inhibitor (Ki = 260 nM) makes it a valuable core scaffold or starting point for medicinal chemistry campaigns focused on inflammation, oncology, and autoimmune disorders [1]. Researchers can leverage this known bioactivity to design and synthesize focused libraries of analogs, with the goal of improving potency and drug-like properties.

Synthesis of Heterocyclic Building Blocks and Ligand Studies

This compound is a well-documented reactant for synthesizing diverse heterocyclic systems, including pyridines and pyrimidines, and for preparing diarylbenzophenones via cross-coupling [1]. Furthermore, it has a specific application in studying the effects of biaryl phosphine ligand structure on C-N and C-C bond formation, making it a key reagent for research groups developing and optimizing new catalytic systems [1].

Benchmarking Physicochemical Properties for Boronic Acid-Diol Binding

Given its well-characterized pKa (8.90) and ortho-alkoxy structure, 2-ethoxyphenylboronic acid serves as an excellent reference compound for researchers studying boronic acid-diol interactions [1]. It can be used to calibrate assays, validate computational models predicting boronate ester stability, and benchmark the binding behavior of newly designed boronic acid-based sensors or drug delivery vehicles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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